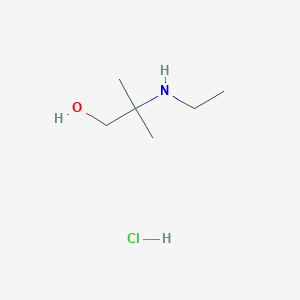
2-(Ethylamino)-2-methyl-1-propanol hydrochloride
Descripción general
Descripción
Chemical Reactions Analysis
The chemical reactions involving “2-(Ethylamino)-2-methyl-1-propanol hydrochloride” would depend on the specific conditions and reactants present . Without more specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo.Aplicaciones Científicas De Investigación
Analytical and Quantitative Tool in Pharmacology
CGP 20712 A, which includes the chemical structure similar to 2-(Ethylamino)-2-methyl-1-propanol hydrochloride, has been identified as a specific β1-adrenoceptor antagonist. It has been tested for its effectiveness in differentiating β1- and β2-adrenoceptors using an in vitro binding assay, showcasing its utility as a precise analytical tool in pharmacological research for quantitating β-adrenoceptors in various tissues (Dooley, Bittiger, & Reymann, 1986). This research emphasizes the compound's relevance in understanding adrenergic receptor distribution and function, contributing significantly to the development of targeted therapies in cardiovascular and respiratory diseases.
Contribution to Material Science and Chemical Engineering
In the field of material science and chemical engineering, research on aqueous ternary mixtures involving compounds similar to 2-(Ethylamino)-2-methyl-1-propanol hydrochloride, such as 2-(ethylamino)ethanol, has provided valuable data on densities and viscosities. These studies, carried out across different temperatures, offer essential insights into the physicochemical properties of these mixtures, which are crucial for designing and optimizing chemical processes and materials (Álvarez, Gómez‐Díaz, La Rubia, & Navaza, 2006). Understanding these properties is vital for applications ranging from solvent systems in pharmaceuticals to the development of new materials with specialized functions.
Environmental and Biological Impact Studies
The metabolism of chemicals structurally related to 2-(Ethylamino)-2-methyl-1-propanol hydrochloride, such as 2-Chloro-4-(ethylamino)-6-(1-cyano-1-methylethylamino)-s-triazine (BLADEX), has been explored in environmental and biological contexts. These studies highlight the metabolic pathways, including N-desethylation and conjugation with glutathione, leading to the formation of mercapturic acids in urine. This research is pivotal for assessing the environmental fate and biological impact of such compounds, informing safety and regulatory standards for their use and disposal (Crayford & Hutson, 1972). Understanding the degradation and metabolism of chemicals is crucial for evaluating their ecological footprint and potential health risks.
Safety And Hazards
Direcciones Futuras
The future directions for research on “2-(Ethylamino)-2-methyl-1-propanol hydrochloride” would depend on the current state of knowledge and the specific interests of researchers in the field . Without more specific information, it’s difficult to predict future directions for research on this compound.
Propiedades
IUPAC Name |
2-(ethylamino)-2-methylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-7-6(2,3)5-8;/h7-8H,4-5H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVGYVDLVBGINZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethylamino)-2-methyl-1-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-Azabicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B1524735.png)


![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)